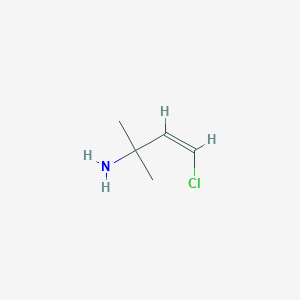
5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave radiation to accelerate chemical reactions, resulting in shorter reaction times and higher product yields .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions include quinones, alcohols, amines, and various substituted benzofuran derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit key enzymes and interfere with cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects .
Comparación Con Compuestos Similares
- 5-Chloro-1-benzofuran-2-carboxylic acid
- 6-Methyl-1-benzofuran-2-carboxylic acid
- 5-Bromo-6-methyl-1-benzofuran-2-carboxylic acid
Comparison: While these compounds share a similar benzofuran core structure, the presence of different substituents (e.g., chloro, methyl, bromo) imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H7ClO3 |
|---|---|
Peso molecular |
210.61 g/mol |
Nombre IUPAC |
5-chloro-6-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3/c1-5-2-8-6(3-7(5)11)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13) |
Clave InChI |
VCBNFZYTKVTOPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)C=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13187501.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13187509.png)

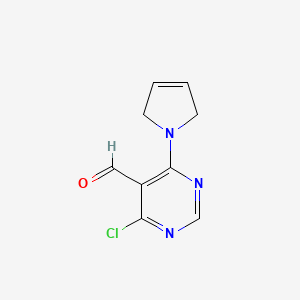
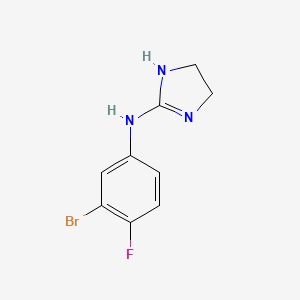
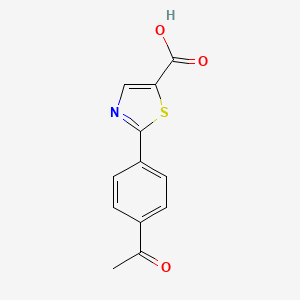
![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
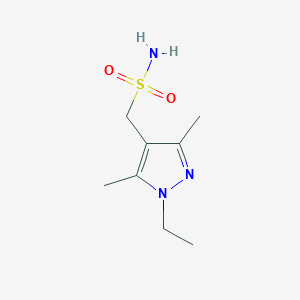
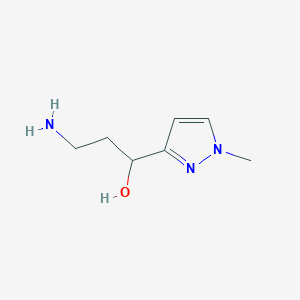
methanol](/img/structure/B13187568.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)

![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
